2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid 2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16184879
InChI: InChI=1S/C38H26N2O2S/c39-24-29(38(41)42)23-32-17-20-37(43-32)28-15-18-33-26(21-28)13-14-27-22-31(16-19-34(27)33)40(30-9-2-1-3-10-30)36-12-6-8-25-7-4-5-11-35(25)36/h1-12,15-23H,13-14H2,(H,41,42)/b29-23+
SMILES:
Molecular Formula: C38H26N2O2S
Molecular Weight: 574.7 g/mol

2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid

CAS No.:

Cat. No.: VC16184879

Molecular Formula: C38H26N2O2S

Molecular Weight: 574.7 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid -

Specification

Molecular Formula C38H26N2O2S
Molecular Weight 574.7 g/mol
IUPAC Name (E)-2-cyano-3-[5-[7-(N-naphthalen-1-ylanilino)-9,10-dihydrophenanthren-2-yl]thiophen-2-yl]prop-2-enoic acid
Standard InChI InChI=1S/C38H26N2O2S/c39-24-29(38(41)42)23-32-17-20-37(43-32)28-15-18-33-26(21-28)13-14-27-22-31(16-19-34(27)33)40(30-9-2-1-3-10-30)36-12-6-8-25-7-4-5-11-35(25)36/h1-12,15-23H,13-14H2,(H,41,42)/b29-23+
Standard InChI Key SMXFFEPTKBNUQV-BYNJWEBRSA-N
Isomeric SMILES C1CC2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)C7=CC=C(S7)/C=C(\C#N)/C(=O)O
Canonical SMILES C1CC2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)C7=CC=C(S7)C=C(C#N)C(=O)O

Introduction

2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid is a complex organic compound characterized by its intricate molecular structure. It belongs to the class of acrylic acids, featuring multiple aromatic systems such as naphthalene and phenanthrene, which contribute to its unique properties . The compound includes functional groups like cyano and thiophene, making it a member of thiophene derivatives.

Key Features:

  • The compound contains a cyano group, an acrylic acid moiety, and a thiophene ring, which are crucial for its chemical reactivity and potential applications.

  • It is classified as an organic acid, specifically within the class of acrylic acids due to its acrylate functional group.

Synthesis:

The synthesis of this compound typically involves multi-step reactions combining various organic compounds. Techniques such as refluxing in solvents like ethanol or dimethylformamide, along with catalysts, are used to enhance yield and selectivity.

Characterization:

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm product formation and purity.

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